(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . Another method involves the use of indole-3-carbaldehyde and enals through a [4+2] cycloaddition/dehydration/oxidative aromatization cascade under greener reaction conditions using oxygen as the sole oxidant .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of non-toxic reagents and solvents, is becoming increasingly common in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can interact with enzymes involved in the synthesis of neurotransmitters, thereby affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: These compounds are known for their antiviral activities and are studied as potential inhibitors of SARS-CoV-2.
(2S)-2-[(2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid: This compound has similar structural features and is studied for its potential biological activities.
Uniqueness
(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is unique due to its specific indole structure and the presence of an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
533-42-6 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
KYNMONSTYCGIDJ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.